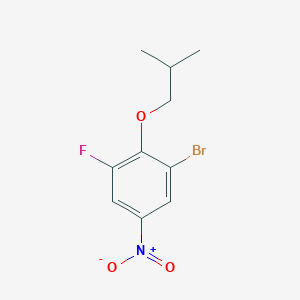
1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene is an aromatic compound with the molecular formula C10H11BrFNO3 It is characterized by the presence of bromine, fluorine, isobutoxy, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene can be achieved through several synthetic routes. One common method involves the nitration of 1-Bromo-3-fluoro-2-isobutoxy-benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position on the benzene ring.
Industrial production methods may involve the use of advanced catalytic processes to enhance the yield and purity of the compound. These methods often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the isobutoxy group onto the benzene ring .
Chemical Reactions Analysis
1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The isobutoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and strong acids or bases. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism by which 1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene exerts its effects is primarily through its interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and fluorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to target molecules.
Comparison with Similar Compounds
1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene can be compared with other similar compounds, such as:
1-Bromo-3-fluoro-5-nitrobenzene: This compound lacks the isobutoxy group, making it less bulky and potentially less reactive in certain chemical reactions.
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene: This compound has a methyl group instead of an isobutoxy group, which may affect its solubility and reactivity.
The presence of the isobutoxy group in this compound makes it unique, as it can influence the compound’s physical and chemical properties, such as solubility, reactivity, and binding affinity to target molecules.
Properties
IUPAC Name |
1-bromo-3-fluoro-2-(2-methylpropoxy)-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO3/c1-6(2)5-16-10-8(11)3-7(13(14)15)4-9(10)12/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMQIBHOXBSQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1Br)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
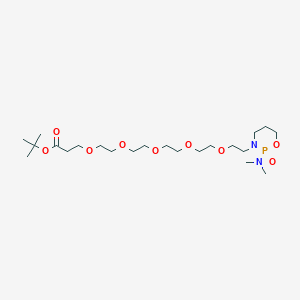

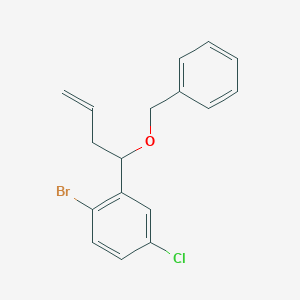
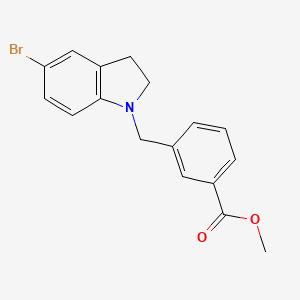
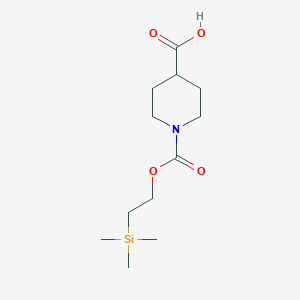
![[(3-Bromo-2-methoxyphenyl)methyl]dimethylamine](/img/structure/B8123588.png)
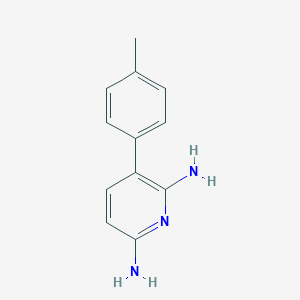
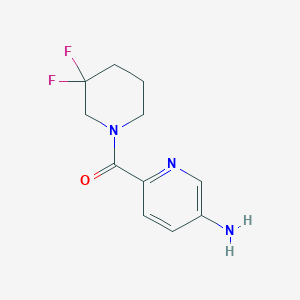
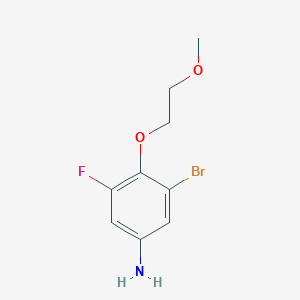
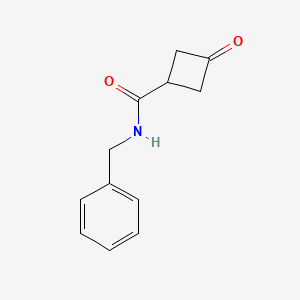
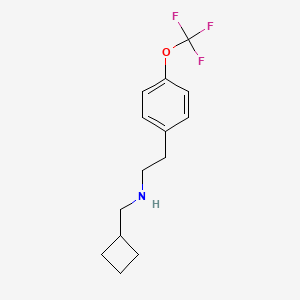
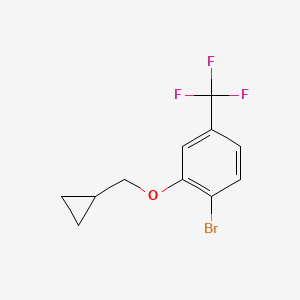
![3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-4-(trimethylazaniumyl)butanoate;chloride](/img/structure/B8123627.png)

